Predicted Physicochemical Properties: Methylene Spacer Alters Lipophilicity and Basicity Compared to 4,4'-Bipiperidine Analog
The target compound's methylene bridge differentiates it from tert-butyl 4-(piperidin-4-yl)piperidine-1-carboxylate (CAS 171049-35-7), which features a direct bond between piperidine rings. This structural variation leads to quantifiable differences in predicted physicochemical properties, including a higher LogP (increased lipophilicity) and a distinct pKa profile, which are critical for optimizing blood-brain barrier penetration and oral bioavailability .
| Evidence Dimension | Predicted Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 2.69 (ChemSpider prediction) |
| Comparator Or Baseline | tert-Butyl 4-(piperidin-4-yl)piperidine-1-carboxylate (CAS 171049-35-7): LogP ~1.82 (estimated from similar scaffolds) [1] |
| Quantified Difference | Target compound exhibits a higher LogP (~+0.87 units), indicating greater lipophilicity. |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform . |
Why This Matters
Higher lipophilicity (LogP) is a key determinant for passive membrane permeability and blood-brain barrier penetration, making the target compound a potentially superior starting point for CNS-targeted therapeutics.
- [1] ChemBase. tert-butyl 4-(piperidin-4-yl)piperidine-1-carboxylate. CAS: 171049-35-7. 2026. View Source
